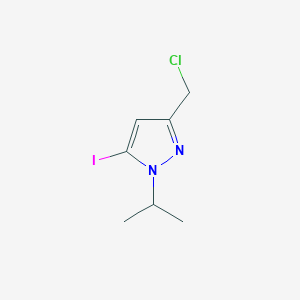
3-(Chloromethyl)-5-iodo-1-propan-2-ylpyrazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(Chloromethyl)-5-iodo-1-propan-2-ylpyrazole is an organic compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This specific compound is characterized by the presence of chloromethyl and iodo substituents, which impart unique chemical properties and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3-(Chloromethyl)-5-iodo-1-propan-2-ylpyrazole typically involves multi-step organic reactions. One common method includes the halogenation of a pyrazole precursor. For instance, starting with 1-propan-2-ylpyrazole, chloromethylation can be achieved using chloromethyl methyl ether (CMME) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3). The iodination step can be performed using iodine and a suitable oxidizing agent such as hydrogen peroxide (H2O2) under mild conditions .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often employing continuous flow reactors to ensure consistent reaction conditions and efficient heat management. The use of automated systems for reagent addition and product isolation can further enhance the scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions: 3-(Chloromethyl)-5-iodo-1-propan-2-ylpyrazole undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of corresponding pyrazole derivatives with oxidized functional groups.
Reduction Reactions: Reduction of the iodo group can be achieved using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4), resulting in the formation of deiodinated pyrazole derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents like dimethylformamide (DMF) at elevated temperatures.
Oxidation: Potassium permanganate (KMnO4) in acidic or neutral aqueous solutions.
Reduction: Sodium borohydride (NaBH4) in methanol or ethanol under reflux conditions.
Major Products:
- Substitution reactions yield various substituted pyrazoles depending on the nucleophile used.
- Oxidation reactions produce pyrazole derivatives with oxidized functional groups.
- Reduction reactions result in deiodinated pyrazole derivatives.
Wissenschaftliche Forschungsanwendungen
3-(Chloromethyl)-5-iodo-1-propan-2-ylpyrazole has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and heterocycles.
Biology: Investigated for its potential as a bioactive molecule in drug discovery, particularly for its antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as an intermediate in the synthesis of pharmaceutical compounds.
Wirkmechanismus
The mechanism of action of 3-(Chloromethyl)-5-iodo-1-propan-2-ylpyrazole involves its interaction with specific molecular targets and pathways:
Vergleich Mit ähnlichen Verbindungen
3-(Chloromethyl)-1-propan-2-ylpyrazole: Lacks the iodo substituent, resulting in different reactivity and applications.
5-Iodo-1-propan-2-ylpyrazole:
3-(Bromomethyl)-5-iodo-1-propan-2-ylpyrazole: Similar structure but with a bromomethyl group instead of chloromethyl, leading to variations in reactivity and applications.
Uniqueness: 3-(Chloromethyl)-5-iodo-1-propan-2-ylpyrazole is unique due to the presence of both chloromethyl and iodo substituents, which confer distinct chemical properties and reactivity. This dual functionality allows for versatile applications in synthetic chemistry and potential biological activities .
Eigenschaften
IUPAC Name |
3-(chloromethyl)-5-iodo-1-propan-2-ylpyrazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10ClIN2/c1-5(2)11-7(9)3-6(4-8)10-11/h3,5H,4H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCSLVBUMLKDZQW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C(=CC(=N1)CCl)I |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10ClIN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.52 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.













